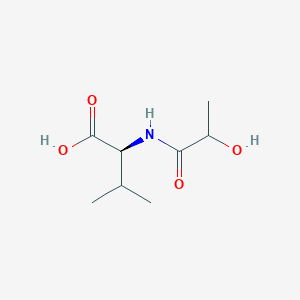
N-(2-Hydroxypropanoyl)-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxypropanoyl)-L-valine:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypropanoyl)-L-valine typically involves the reaction of L-valine with lactic acid under controlled conditions. The reaction can be catalyzed by enzymes or chemical catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using microorganisms that can produce lactic acid and valine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: N-(2-Hydroxypropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-Oxopropanoyl)-L-valine.
Reduction: Regeneration of this compound.
Substitution: Formation of N-(2-Halopropanoyl)-L-valine derivatives.
科学的研究の応用
N-(2-Hydroxypropanoyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating immune responses.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
作用機序
The mechanism of action of N-(2-Hydroxypropanoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and immune response.
類似化合物との比較
- N-(2-Hydroxypropanoyl)-L-methionine
- N-(2-Hydroxypropanoyl)-L-leucine
- N-(2-Hydroxypropanoyl)-L-isoleucine
Comparison: N-(2-Hydroxypropanoyl)-L-valine is unique due to its specific structure and the presence of the valine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct properties of valine. For example, N-(2-Hydroxypropanoyl)-L-methionine contains a sulfur atom, which can influence its chemical behavior and interactions with biological molecules.
特性
CAS番号 |
70190-98-6 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5?,6-/m0/s1 |
InChIキー |
IJKKTQLUXOILBQ-GDVGLLTNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
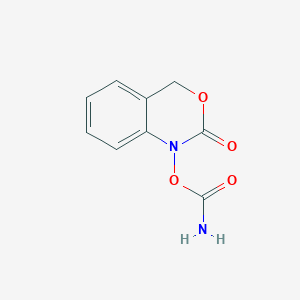

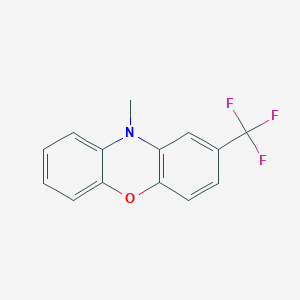
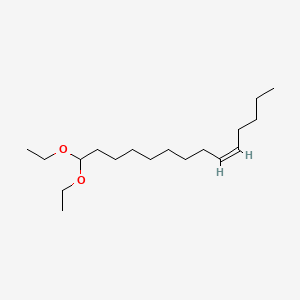
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
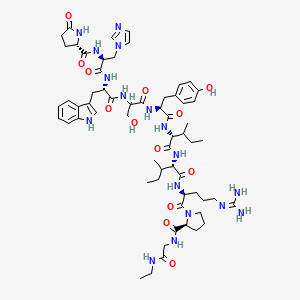


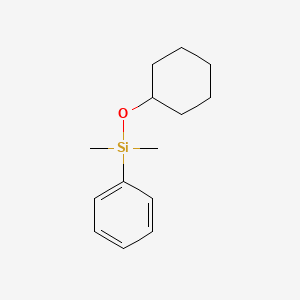
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
